molecular formula C20H19FN2O3S B2375322 ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207001-03-3

ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2375322
CAS No.: 1207001-03-3
M. Wt: 386.44
InChI Key: PXXUBTYUMVBDOY-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,2-disubstituted imidazole core. The imidazole ring is functionalized at the 1-position with a 4-fluorophenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole’s 2-position to an ethyl acetate moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-4-10-17(25-2)11-5-14)23(20)16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXUBTYUMVBDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Substitution Reactions: The imidazole core is then functionalized with 4-fluorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Thioester Formation: The final step involves the introduction of the thioacetate group. This can be achieved by reacting the substituted imidazole with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antifungal, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The aromatic substituents enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Potential: Compounds with fluorophenyl and methoxyphenyl groups (e.g., ) show activity in kinase inhibition and antimicrobial assays. The target compound’s ester group may enhance cell permeability compared to carboxylic acid derivatives .
  • Structural Limitations : Bulkier substituents (e.g., triazoles in ) may reduce metabolic stability, whereas the target’s simpler imidazole core could offer synthetic and pharmacokinetic advantages .

Biological Activity

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable imidazole derivative with an appropriate thiol compound. This process often employs various reagents and conditions to optimize yield and purity. For instance, one method involves refluxing arylidene derivatives with trimethylsilyl isothiocyanate using sulfamic acid as a catalyst, which has been shown to yield high yields of substituted imidazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism of action often involves the induction of apoptosis or ferroptosis, targeting specific metabolic pathways crucial for cancer cell survival.

Antiviral Activity

Compounds within the same structural framework have also shown promising antiviral activity. For instance, certain N-heterocycles have been reported to inhibit viral RNA polymerase activity, demonstrating efficacy against Hepatitis C virus (HCV) with IC50 values around 32 μM . This suggests that this compound may possess similar antiviral properties worth exploring.

The biological activity of this compound is likely mediated through several mechanisms:

  • Covalent Binding : The compound may act as a covalent inhibitor, targeting thiol groups in proteins which can lead to alterations in protein function and subsequent cellular effects .
  • Induction of Ferroptosis : Certain derivatives have been shown to induce ferroptosis selectively, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This pathway could be particularly relevant in cancer therapy.
  • Inhibition of Metabolic Enzymes : Similar compounds have been noted for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Cancer Cell Lines : In vitro studies involving various cancer cell lines have demonstrated that modifications in the molecular structure can significantly enhance cytotoxicity, emphasizing the importance of structural optimization in drug design.
  • Antiviral Screening : Preliminary antiviral screenings suggest that this compound could serve as a lead for developing new antiviral agents against persistent viral infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with imidazole ring formation via condensation of glyoxal, ammonia, and aromatic aldehydes . Subsequent functionalization includes nucleophilic substitution with ethyl bromoacetate under basic conditions (e.g., triethylamine in ethanol at reflux) . Optimization involves adjusting temperature (60–80°C), solvent polarity (DMF for solubility), and purification via column chromatography or recrystallization . Monitoring with TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent environments (e.g., fluorophenyl δ ~7.2–7.5 ppm, methoxyphenyl δ ~3.8 ppm for -OCH₃) .
  • FT-IR : Confirm thioester (C=S stretch ~650–750 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ ~423.4 g/mol) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (<0.4% deviation) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for imidazoles) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C; thioesters may hydrolyze in acidic/basic media .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX/ORTEP (for visualization) . Key parameters:

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), resolution <0.8 Å.
  • Refinement : Anisotropic displacement parameters for fluorine and sulfur atoms .
  • Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³) . Example: A related imidazole derivative showed C-S bond length = 1.76 Å, confirming thioether linkage .

Q. What strategies can address contradictions in biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Curves : Use IC₅₀ values (e.g., 1.61–1000 µg/mL in imidazole analogs ) to compare potency.
  • Assay Standardization : Normalize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hrs) .
  • Mechanistic Profiling : Employ molecular docking (AutoDock Vina) to predict binding to targets like COX-2 (ΔG < -8 kcal/mol) .

Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact biological activity?

  • Methodological Answer : Perform SAR studies using analogs:

Substituent (R₁/R₂)Activity (IC₅₀, µM)Key Interaction
4-Fluorophenyl/4-Methoxyphenyl12.5 (Antimicrobial)H-bond with Thr94 (E. coli DNA gyrase)
4-Trifluoromethoxy/3-Nitrophenyl25.8 (Cytotoxicity)π-π stacking with EGFR kinase
  • Trends : Electron-withdrawing groups (F, NO₂) enhance cytotoxicity; methoxy improves solubility but reduces membrane permeability .

Q. What advanced techniques can elucidate the compound’s reaction mechanisms (e.g., thioester formation)?

  • Methodological Answer :

  • Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfur incorporation via MS .
  • Computational Studies : DFT (Gaussian 16) to model transition states (ΔG‡ ~25 kcal/mol for SN2 pathway) .
  • Kinetic Analysis : Monitor pseudo-first-order kinetics under varying [nucleophile] .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in synthetic yields reported across literature?

  • Methodological Answer :

  • Parameter Audit : Compare solvent (DMF vs. THF), catalyst (Pd vs. Ni ), and temperature.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed thioesters ).
  • Reproducibility : Replicate high-yield conditions (e.g., 80°C in DMF with 5 mol% Pd(OAc)₂) .

Research Tools and Workflows

Recommended software for molecular modeling and crystallographic analysis:

  • Crystallography : SHELXL , WinGX .
  • Docking : AutoDock Vina .
  • Spectroscopic Simulation : ACD/Labs NMR Predictor .

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